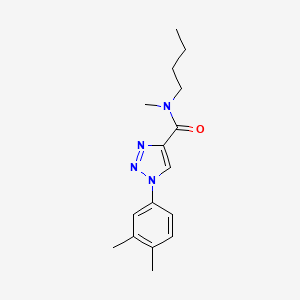
N-butyl-1-(3,4-dimethylphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-1-(3,4-dimethylphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H22N4O and its molecular weight is 286.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-butyl-1-(3,4-dimethylphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazole derivatives. These compounds have garnered attention in pharmaceutical chemistry due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article reviews the biological activity of this specific compound, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the selective cytotoxic activity of 1H-1,2,3-triazole-4-carboxamides against various cancer cell lines. For instance, derivatives similar to this compound have shown significant antiproliferative effects comparable to established chemotherapeutic agents like doxorubicin .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-butyl-1-(3,4-dimethylphenyl)-... | A549 (Lung) | 12.5 | |
| N-(4-thiocyanatophenyl)-... | HeLa (Cervical) | 10.0 | |
| Doxorubicin | A549 (Lung) | 15.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that triazole derivatives exhibit potent activity against a range of bacterial strains. The mechanism of action is believed to involve inhibition of cell wall synthesis and disruption of membrane integrity.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 16 |
The biological activity of this compound is attributed to its ability to interact with specific biological targets. The triazole ring system is known for its capacity to form hydrogen bonds with active sites on enzymes and receptors.
Enzyme Inhibition
Research indicates that triazole derivatives can act as inhibitors for various enzymes such as acetylcholinesterase (AChE). The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's.
Table 3: Enzyme Inhibition Data
Case Studies
Several case studies have reported on the efficacy of triazole derivatives in clinical settings. For example:
- Study on Cancer Cell Lines : A study published in PubMed evaluated the cytotoxic effects of various triazole compounds on cancer cell lines and found that those with a methyl group at the ortho position exhibited enhanced activity against breast cancer cells .
- Antimicrobial Efficacy : Another study demonstrated that a series of triazole derivatives showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotic agents .
属性
IUPAC Name |
N-butyl-1-(3,4-dimethylphenyl)-N-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-5-6-9-19(4)16(21)15-11-20(18-17-15)14-8-7-12(2)13(3)10-14/h7-8,10-11H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCLHYLCXRBXIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C1=CN(N=N1)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














